2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)
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Overview
Description
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) is an organic compound with the molecular formula C16H12F6O2S. It is characterized by the presence of two trifluoromethyl groups attached to benzene rings, which are linked by a sulfonylbis(methylene) bridge. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) typically involves the reaction of trifluoromethylbenzene derivatives with sulfonylbis(methylene) reagents. One common method includes the use of trifluoromethylbenzene and sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted trifluoromethylbenzene compounds .
Scientific Research Applications
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include radical formation and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound has similar trifluoromethyl groups but differs in its overall structure and reactivity.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Another compound with trifluoromethyl groups, used in the synthesis of high-performance polymers.
Uniqueness
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) is unique due to its sulfonylbis(methylene) bridge, which imparts distinct chemical properties and reactivity compared to other trifluoromethylbenzene derivatives .
Properties
Molecular Formula |
C16H12F6O2S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |
InChI Key |
FHVWLCMYYWTQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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